molecular formula C9H12BrClFN B13464920 1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride

1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride

Cat. No.: B13464920
M. Wt: 268.55 g/mol
InChI Key: OIVJIPULYZIHIW-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride is an organic compound with the molecular formula C9H11BrFN·HCl It is a derivative of phenylpropanamine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride typically involves the following steps:

    Bromination and Fluorination: The starting material, phenylpropanamine, undergoes bromination and fluorination to introduce the bromine and fluorine substituents on the phenyl ring.

    Amine Formation: The intermediate product is then subjected to amination to form the amine group.

    Hydrochloride Formation: Finally, the amine compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. The process may include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

    Purification: Advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the amine group.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound to its corresponding amine.

Major Products Formed

    Substitution: Formation of derivatives with different halogen or functional group substitutions.

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with receptors or enzymes in biological systems, leading to various biochemical effects.

    Pathways Involved: It may influence signaling pathways, enzyme activity, or receptor binding, resulting in its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromo-2-fluorophenyl)propan-2-one: A related compound with a ketone group instead of an amine.

    2-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride: A positional isomer with different substitution patterns on the phenyl ring.

Uniqueness

1-(4-Bromo-2-fluorophenyl)propan-2-aminehydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of bromine and fluorine substituents makes it a valuable compound for various research applications.

Properties

Molecular Formula

C9H12BrClFN

Molecular Weight

268.55 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)propan-2-amine;hydrochloride

InChI

InChI=1S/C9H11BrFN.ClH/c1-6(12)4-7-2-3-8(10)5-9(7)11;/h2-3,5-6H,4,12H2,1H3;1H

InChI Key

OIVJIPULYZIHIW-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=C(C=C1)Br)F)N.Cl

Origin of Product

United States

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